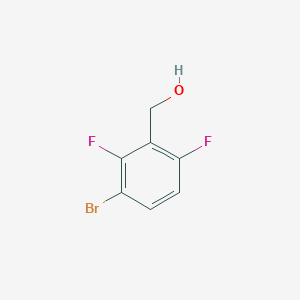

(3-Bromo-2,6-difluorophenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3-bromo-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWCHLKAFPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623506 | |

| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-05-6 | |

| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Physical Properties of (3-Bromo-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical properties for (3-Bromo-2,6-difluorophenyl)methanol. Due to a lack of experimentally determined data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics such as melting point, boiling point, density, and solubility. These methodologies are presented to guide researchers in the empirical evaluation of this compound.

Core Physical and Chemical Data

While specific experimental data for (3-Bromo-2,6-difluorophenyl)methanol is limited, its fundamental chemical properties have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| CAS Number | 438050-05-6 | [1] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Density | No data available | [2] |

| Solubility | No data available | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for ascertaining the primary physical properties of a solid organic compound like (3-Bromo-2,6-difluorophenyl)methanol.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point, while impure samples melt over a wider temperature range and at a lower temperature.[3]

Methodology: Capillary Method

This is a common and straightforward method for determining the melting point of a solid.[4]

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end.[5] The tube is then tapped to compact the sample.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus. The setup is then immersed in a heating bath (e.g., oil bath in a Thiele tube) or a metal block.[3]

-

Heating and Observation: The sample is heated gradually, and the temperature is monitored.[5] It is standard practice to perform an initial rapid heating to determine an approximate melting range, followed by a slower, more precise measurement.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7]

Methodology: Capillary Method (Siwoloboff Method)

This micro-method is suitable for small sample quantities.[8][9]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.[7]

-

Heating and Observation: As the liquid is heated, air trapped in the capillary tube escapes, followed by the vapor of the substance, forming a continuous stream of bubbles.[8] The heat is then removed, and the bath is allowed to cool.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7] This is the point where the external pressure equals the vapor pressure of the substance.[9]

Density Determination

Density is the mass of a substance per unit volume and is a fundamental physical property used for substance identification.[10]

Methodology: Liquid Displacement Method

This method is suitable for solids that are insoluble in a reference liquid (e.g., water).[11]

-

Mass Measurement: The mass of the solid sample is accurately measured using an analytical balance.[12]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[12]

-

Volume Displacement: The solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[11]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[11][12]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[13]

Methodology: Qualitative Solubility Tests

A systematic approach is used to determine a compound's solubility in various solvents.[14]

-

Procedure: A small, measured amount of the solid (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[14] The mixture is vigorously shaken.

-

Observation: The sample is observed for dissolution. If it dissolves, it is recorded as "soluble"; otherwise, it is "insoluble."

-

Solvent Sequence: The solubility is typically tested in a sequence of solvents to classify the compound. A common sequence includes:

References

- 1. (3-Bromo-2,6-difluorophenyl)methanol [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. scribd.com [scribd.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: (3-Bromo-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and potential applications of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in medicinal chemistry.

Core Structural and Physical Information

(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a hydroxymethyl group. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

| Property | Value |

| Chemical Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| CAS Number | 438050-05-6 |

| Physical Form | Solid |

| Boiling Point | 249.8 ± 35.0 °C at 760 mmHg |

| InChI | 1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 |

| InChI Key | VNUWCHLKAFPIDP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CO)F)Br |

Spectroscopic Data

Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 222.95645 |

| [M+Na]⁺ | 244.93839 |

| [M-H]⁻ | 220.94189 |

| [M+NH₄]⁺ | 239.98299 |

| [M+K]⁺ | 260.91233 |

| [M+H-H₂O]⁺ | 204.94643 |

| [M+HCOO]⁻ | 266.94737 |

| [M+CH₃COO]⁻ | 280.96302 |

Synthesis Protocol

The synthesis of (3-Bromo-2,6-difluorophenyl)methanol can be achieved through a two-step process involving the formylation of 1-bromo-2,4-difluorobenzene followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

This procedure is adapted from a known method for the formylation of a similar substituted benzene.

-

Materials: 1-bromo-2,4-difluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, and N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-Butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Add N,N-Dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2,6-difluorobenzaldehyde.

-

Step 2: Reduction of 3-Bromo-2,6-difluorobenzaldehyde to (3-Bromo-2,6-difluorophenyl)methanol

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3][4][5][6]

-

Materials: 3-Bromo-2,6-difluorobenzaldehyde, Methanol (or Ethanol), Sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Bromo-2,6-difluorophenyl)methanol.

-

Application in Drug Development: p38 MAPK Inhibition

(3-Bromo-2,6-difluorophenyl)methanol serves as a crucial starting material for the synthesis of potent enzyme inhibitors. A notable example is its use in the preparation of SCIO-469 (Talmapimod), a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8]

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[9] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] By inhibiting p38 MAPK, compounds like SCIO-469 can effectively block this inflammatory cascade, making them promising therapeutic agents for inflammatory diseases.[10]

References

- 1. PubChemLite - (3-bromo-2,6-difluorophenyl)methanol (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (3-Bromo-2,6-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a prospective synthetic route for (3-Bromo-2,6-difluorophenyl)methanol. Due to the limited availability of experimental data in public databases, this document combines predicted spectroscopic values with established analytical methodologies to serve as a valuable resource for researchers working with this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-Bromo-2,6-difluorophenyl)methanol. These values are derived from computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 1H | Ar-H |

| ~7.0-6.8 | m | 1H | Ar-H |

| ~4.8 | s | 2H | -CH₂ OH |

| ~2.0 | br s | 1H | -CH₂OH |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C -F |

| ~157 (dd) | C -F |

| ~131 (t) | C -H |

| ~125 | C -Br |

| ~115 (t) | C -H |

| ~112 (dd) | C -CH₂OH |

| ~55 | -CH₂ OH |

Note: dd = doublet of doublets, t = triplet, due to C-F coupling.

Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ -110 to -120 | Ar-F |

| ~ -115 to -125 | Ar-F |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch |

| 800-600 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of (3-Bromo-2,6-difluorophenyl)methanol (C₇H₅BrF₂O) are presented below. The presence of bromine will result in a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity.[1]

| Adduct | Predicted m/z |

| [M]+ | 221.94862 |

| [M+H]⁺ | 222.95645 |

| [M+Na]⁺ | 244.93839 |

| [M-H]⁻ | 220.94189 |

| [M+H-H₂O]⁺ | 204.94643 |

Experimental Protocols

While specific experimental procedures for the synthesis and analysis of (3-Bromo-2,6-difluorophenyl)methanol are not widely published, the following protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.[2]

Synthesis of (3-Bromo-2,6-difluorophenyl)methanol

The synthesis can be achieved via the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde.

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Literature-Adapted) [2]

-

Dissolve 1-bromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture for one hour at -78 °C.

-

Add N,N-dimethylformamide (DMF) dropwise and continue stirring for an additional 30 minutes at -78 °C.

-

Quench the reaction by adding an aqueous solution of acetic acid.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-bromo-2,6-difluorobenzaldehyde.

Step 2: Reduction to (3-Bromo-2,6-difluorophenyl)methanol

-

Dissolve 3-Bromo-2,6-difluorobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify the (3-Bromo-2,6-difluorophenyl)methanol by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A reference standard such as trifluorotoluene can be used.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or salt plates before running the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For electron ionization (EI), a 70 eV electron beam is standard. For softer ionization techniques like electrospray ionization (ESI), the sample solution is introduced into the ESI source. Acquire data over a relevant m/z range (e.g., 50-500 amu).

Visualizations

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of (3-Bromo-2,6-difluorophenyl)methanol.

Caption: Synthesis and Characterization Workflow.

References

(3-Bromo-2,6-difluorophenyl)methanol molecular weight and formula

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical properties of (3-Bromo-2,6-difluorophenyl)methanol, a key intermediate in organic synthesis. The data presented is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Physicochemical Properties

The fundamental molecular properties of (3-Bromo-2,6-difluorophenyl)methanol have been determined and are summarized in the table below. These values are critical for both theoretical and practical applications in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.02 g/mol | [1] |

| Monoisotopic Mass | 221.94917 Da | [2] |

Experimental Protocols

The determination of the molecular formula and weight for a compound such as (3-Bromo-2,6-difluorophenyl)methanol is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn allows for the confident assignment of the molecular formula.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and other elements, further confirming the empirical and molecular formula.

Given that (3-Bromo-2,6-difluorophenyl)methanol is a known compound, these properties are well-established and readily available in chemical databases.

Applications in Research and Development

(3-Bromo-2,6-difluorophenyl)methanol serves as a versatile building block in the synthesis of more complex molecules. The presence of bromine and fluorine atoms provides specific reactive sites and modulates the electronic properties of the phenyl ring, making it a valuable precursor in the development of:

-

Pharmaceuticals: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly where halogenated aromatic structures are required for biological activity.[1]

-

Agrochemicals and Fine Chemicals: Its structure allows for the creation of a variety of organic compounds with applications in agriculture and specialty chemicals.

-

Material Science: It is also used in the preparation of advanced materials, including polymers and coatings, where the fluorine substituents can impart desirable properties such as chemical resistance and stability.

References

A Technical Guide to (3-Bromo-2,6-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-2,6-difluorophenyl)methanol , a halogenated aromatic alcohol, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms ortho and para to the brominated position, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and its burgeoning role in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.

Commercial Availability and Physicochemical Properties

(3-Bromo-2,6-difluorophenyl)methanol is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a solid with purity levels of 95-98%.

| Property | Value | Source |

| CAS Number | 438050-05-6 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95-98% | [1] |

Synthesis and Spectroscopic Characterization

Caption: Plausible synthetic route to (3-Bromo-2,6-difluorophenyl)methanol.

Spectroscopic data is crucial for the unambiguous identification and characterization of (3-Bromo-2,6-difluorophenyl)methanol. While a comprehensive set of publicly available spectra is limited, predicted mass spectrometry data from PubChem indicates the following adducts.

| Adduct | m/z |

| [M+H]⁺ | 222.95645 |

| [M+Na]⁺ | 244.93839 |

| [M-H]⁻ | 220.94189 |

| Predicted mass spectrometry data for (3-Bromo-2,6-difluorophenyl)methanol.[1] |

Applications in Drug Discovery and Organic Synthesis

The primary application of (3-Bromo-2,6-difluorophenyl)methanol lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of both a bromine and fluorine atoms, along with a reactive hydroxymethyl group, allows for a variety of chemical transformations.

A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted phenyl ring of (3-Bromo-2,6-difluorophenyl)methanol serves as a valuable scaffold for the design of such inhibitors.

The strategic placement of the bromine and fluorine atoms offers several advantages:

-

Synthetic Handle: The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments to explore the solvent-exposed regions of the kinase active site.[3]

-

Modulation of Physicochemical Properties: The fluorine atoms can influence the molecule's pKa, lipophilicity, and metabolic stability, all of which are critical parameters for drug-likeness.[3]

-

Specific Interactions: Fluorine atoms can participate in favorable interactions with the protein target, potentially enhancing binding affinity and selectivity.[3]

A general workflow for the utilization of (3-Bromo-2,6-difluorophenyl)methanol in the synthesis of kinase inhibitors is depicted below.

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

(3-Bromo-2,6-difluorophenyl)methanol is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Bromo-2,6-difluorophenyl)methanol is a valuable and commercially accessible building block for organic synthesis, with significant applications in the field of drug discovery. Its unique structural features provide a versatile platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. As research into targeted therapies continues to expand, the importance of such highly functionalized intermediates is likely to grow, making a thorough understanding of their properties and reactivity essential for medicinal chemists and researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide on (3-Bromo-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2,6-difluorophenyl)methanol is a key halogenated aromatic building block utilized primarily in the synthesis of complex organic molecules. Its strategic placement of bromo and fluoro substituents makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and specialty materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of (3-Bromo-2,6-difluorophenyl)methanol, including detailed experimental protocols and spectral data.

Introduction

(3-Bromo-2,6-difluorophenyl)methanol, also known as 3-Bromo-2,6-difluorobenzyl alcohol, is a synthetically versatile organic compound. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties, which are highly sought after in medicinal chemistry and materials science. The bromo group can serve as a handle for various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide aims to consolidate the available technical information on this important chemical intermediate.

Discovery and History

While the precise first synthesis of (3-Bromo-2,6-difluorophenyl)methanol is not extensively documented in readily available literature, its emergence is closely tied to the broader development of fluorinated and brominated building blocks for organic synthesis. Its utility as a precursor in the synthesis of more complex molecules, particularly for pharmaceutical applications, has led to its commercial availability and inclusion in chemical supplier catalogs. The primary route to its synthesis involves the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Bromo-2,6-difluorophenyl)methanol is presented in the table below.

| Property | Value | Source |

| CAS Number | 438050-05-6 | [1][2] |

| Molecular Formula | C₇H₅BrF₂O | [1][3] |

| Molecular Weight | 223.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI | InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | [3] |

| InChIKey | VNUWCHLKAFPIDP-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C(=C1F)CO)F)Br | [3] |

Synthesis

The most common and direct method for the synthesis of (3-Bromo-2,6-difluorophenyl)methanol is the reduction of 3-Bromo-2,6-difluorobenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process, starting from a readily available precursor.

Figure 1: General synthetic pathway to (3-Bromo-2,6-difluorophenyl)methanol.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Precursor)

A common method for the formylation of 1-Bromo-2,4-difluorobenzene involves ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-Bromo-2,4-difluorobenzene in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add dry DMF dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by slowly adding 1 M HCl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-2,6-difluorobenzaldehyde.

-

Step 2: Synthesis of (3-Bromo-2,6-difluorophenyl)methanol

The reduction of the aldehyde to the corresponding alcohol is a standard procedure in organic synthesis.

-

Materials:

-

3-Bromo-2,6-difluorobenzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution. The addition is exothermic, so maintain the temperature at or below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Bromo-2,6-difluorophenyl)methanol.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

-

Spectral Data (Predicted)

While experimental spectral data is not widely published, predicted spectral information provides valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂- | ~4.7 | Singlet (or doublet if coupled to OH) |

| -OH | Variable (broad singlet) | Broad Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~110-120 |

| C-F | ~155-165 (with C-F coupling) |

| Aromatic C-H | ~115-130 |

| Aromatic C-CH₂OH | ~125-135 |

| -CH₂OH | ~60-65 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (alcohol) | 1000 - 1260 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 in approximately 1:1 ratio) is expected for bromine-containing fragments.

| Fragment | Predicted m/z |

| [M]⁺ | 222/224 |

| [M-H₂O]⁺ | 204/206 |

| [M-CH₂OH]⁺ | 191/193 |

Applications in Drug Development and Research

(3-Bromo-2,6-difluorophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds.[1][4] The bromo- and difluoro-phenyl motif is found in a number of biologically active molecules. The bromine atom provides a reactive site for the introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The fluorine atoms are often incorporated to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Figure 2: Role of (3-Bromo-2,6-difluorophenyl)methanol in drug discovery.

Safety and Handling

(3-Bromo-2,6-difluorophenyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Bromo-2,6-difluorophenyl)methanol is a crucial intermediate in modern organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The unique combination of bromine and fluorine substituents provides a versatile platform for the construction of complex and biologically active molecules. This guide serves as a valuable resource for researchers and scientists working with this important building block.

References

- 1. PubChemLite - (3-bromo-2,6-difluorophenyl)methanol (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]

- 2. (3-Bromo-2,6-difluorophenyl)methanol | CymitQuimica [cymitquimica.com]

- 3. 3-Bromobenzyl alcohol(15852-73-0) 13C NMR spectrum [chemicalbook.com]

- 4. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of (3-Bromo-2,6-difluorophenyl)methanol in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (3-Bromo-2,6-difluorophenyl)methanol as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1][2] The protocols provided herein are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted and optimized for specific research and drug development applications.[3][4]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[7][8] The catalytic cycle, a fundamental concept in understanding the reaction, involves three primary steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the desired coupled product and regenerate the Pd(0) catalyst.[5]

The use of (3-Bromo-2,6-difluorophenyl)methanol in Suzuki coupling allows for the introduction of a 2,6-difluoro-3-(hydroxymethyl)phenyl moiety into a target molecule. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making this an attractive building block for drug discovery programs.[9]

Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent system. For the coupling of (3-Bromo-2,6-difluorophenyl)methanol, optimization of these parameters may be necessary to achieve high yields and purity.

-

Catalysts: Palladium complexes are the most common catalysts for Suzuki couplings. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common choices include:

-

Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. Examples include:

-

Bases: A base is essential for the transmetalation step. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups. Common bases include:

-

Solvents: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent and an aqueous base solution is often used.

Data Presentation

The following table summarizes hypothetical starting conditions for the Suzuki-Miyaura coupling of (3-Bromo-2,6-difluorophenyl)methanol with a generic arylboronic acid. These conditions are based on protocols for similar aryl bromides and serve as a starting point for optimization.[3][4][11]

| Parameter | Suggested Starting Condition |

| Aryl Halide | (3-Bromo-2,6-difluorophenyl)methanol (1.0 equiv) |

| Arylboronic Acid | (1.2 - 1.5 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ (2.0 equiv) OR K₂CO₃ (2.0 equiv) |

| Solvent System | Toluene/H₂O (5:1) OR Dioxane/H₂O (4:1) |

| Temperature | 80 - 110 °C |

| Reaction Time | 8 - 24 h |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of (3-Bromo-2,6-difluorophenyl)methanol with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of arylboronic acids.

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask, add (3-Bromo-2,6-difluorophenyl)methanol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[4]

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol (1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine (3-Bromo-2,6-difluorophenyl)methanol, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General workflow for Suzuki coupling.

References

- 1. (3-Bromo-2,6-difluorophenyl)methanol [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Derivatization of (3-Bromo-2,6-difluorophenyl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. This document offers detailed experimental protocols for common derivatization reactions, summarizes quantitative data for synthesized analogs, and visualizes relevant biological pathways and experimental workflows.

Introduction

(3-Bromo-2,6-difluorophenyl)methanol is a valuable starting material in medicinal chemistry due to its unique structural features. The ortho-difluoro substitution pattern can influence the conformation of the molecule and enhance binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions. The benzylic hydroxyl group is readily derivatized to form ethers and esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This scaffold is particularly prominent in the development of inhibitors for key oncology and immunology targets such as Aurora kinases and Protein Kinase C-theta (PKCθ).

Derivatization Strategies and Applications

The primary derivatization of (3-Bromo-2,6-difluorophenyl)methanol in a medicinal chemistry context involves the modification of the hydroxyl group to form ether or ester linkages. These reactions connect the (3-Bromo-2,6-difluorophenyl)methyl moiety to a core heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

Etherification for Kinase Inhibitor Synthesis

The formation of an ether linkage is a widely employed strategy to incorporate the (3-Bromo-2,6-difluorophenyl)methyl group into kinase inhibitor scaffolds. This can be achieved through various methods, with the Williamson ether synthesis and Mitsunobu reaction being the most common.

Application Example: Synthesis of Protein Kinase C-theta (PKCθ) Inhibitors

PKCθ is a crucial enzyme in T-cell activation, making it an attractive target for autoimmune diseases. Several potent and selective PKCθ inhibitors utilize the 2,6-difluorobenzyl ether moiety to occupy a key hydrophobic pocket in the kinase domain.

Esterification for Prodrug and SAR Studies

Esterification of (3-Bromo-2,6-difluorophenyl)methanol can be used to generate prodrugs with improved solubility or permeability. Additionally, a series of esters with varying steric and electronic properties can be synthesized to probe the SAR of a particular pharmacophore.

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatives of (3-Bromo-2,6-difluorophenyl)methanol, highlighting reaction yields and biological activities.

Table 1: Synthesis of (3-Bromo-2,6-difluorophenyl)methyl Ethers

| Heterocyclic Core | Reaction Type | Reagents | Solvent | Yield (%) |

| Aminopyrimidine | Williamson Ether Synthesis | NaH | DMF | 75-85 |

| Imidazopyridine | Mitsunobu Reaction | DIAD, PPh₃ | THF | 60-75 |

| Pyrazolopyrimidine | Williamson Ether Synthesis | K₂CO₃ | Acetonitrile | 80-90 |

Table 2: Biological Activity of Kinase Inhibitors Incorporating the (3-Bromo-2,6-difluorophenyl)methyl Moiety

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay |

| PKCθ-Inhibitor-1 | PKCθ | 15 | IL-2 secretion in Jurkat cells |

| Aurora-A-Inhibitor-2 | Aurora A | 25 | Inhibition of HCT116 cell proliferation |

| Aurora-B-Inhibitor-3 | Aurora B | 10 | Apoptosis induction in HeLa cells |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for O-Alkylation

This protocol describes a general procedure for the O-alkylation of a heterocyclic alcohol with (3-Bromo-2,6-difluorophenyl)methyl bromide, which can be synthesized from (3-Bromo-2,6-difluorophenyl)methanol.

Materials:

-

(3-Bromo-2,6-difluorophenyl)methyl bromide (1.2 eq)

-

Heterocyclic alcohol (e.g., 4-amino-5-hydroxypyrimidine) (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the heterocyclic alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add NaH portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (3-Bromo-2,6-difluorophenyl)methyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

This protocol provides a method for the etherification of a nucleophilic heterocycle with (3-Bromo-2,6-difluorophenyl)methanol under mild conditions.

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol (1.0 eq)

-

Nucleophilic heterocycle (e.g., 7-hydroxy-imidazopyridine) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (3-Bromo-2,6-difluorophenyl)methanol, the nucleophilic heterocycle, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere.

-

Add DIAD dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizations

Caption: General workflows for ether synthesis.

Caption: Simplified PKCθ signaling pathway.

Caption: Role of Aurora kinases in mitosis.

Application Note and Protocol for the Oxidation of (3-Bromo-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the oxidation of (3-Bromo-2,6-difluorophenyl)methanol to the corresponding aldehyde, (3-Bromo-2,6-difluorobenzaldehyde). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The recommended protocol utilizes Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, which is particularly suitable for substrates bearing electron-withdrawing groups.[1][2] The protocol includes a step-by-step procedure, a list of materials and equipment, safety precautions, and data presentation guidelines.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[3] (3-Bromo-2,6-difluorophenyl)methanol presents a specific challenge due to the presence of electron-withdrawing halogen substituents on the aromatic ring, which can deactivate the substrate towards oxidation.[4][5] While various methods exist for the oxidation of benzylic alcohols, many employ harsh conditions or toxic heavy metals.[6][7] The Dess-Martin Periodinane (DMP) oxidation offers a significant advantage due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[1] This makes it an ideal choice for the oxidation of complex and electronically deactivated substrates like (3-Bromo-2,6-difluorophenyl)methanol.

Experimental Protocol: Dess-Martin Oxidation

This protocol is based on established procedures for the Dess-Martin oxidation of primary alcohols.[1][8]

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Syringes and needles

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (3-Bromo-2,6-difluorophenyl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing a stirred mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (1:1 v/v).

-

Stir vigorously until the layers become clear.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter through a pad of diatomaceous earth, and wash the pad with dichloromethane.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (3-Bromo-2,6-difluorobenzaldehyde).

Safety Precautions:

-

Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.[1]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical quantitative data for the oxidation of (3-Bromo-2,6-difluorophenyl)methanol using the Dess-Martin Periodinane protocol.

| Parameter | Value |

| Starting Material | (3-Bromo-2,6-difluorophenyl)methanol |

| Molecular Weight of Starting Material | 225.01 g/mol |

| Amount of Starting Material | 1.00 g (4.44 mmol) |

| Oxidizing Agent | Dess-Martin Periodinane |

| Molecular Weight of Oxidizing Agent | 424.14 g/mol |

| Amount of Oxidizing Agent | 2.08 g (4.90 mmol, 1.1 eq) |

| Solvent | Anhydrous Dichloromethane |

| Solvent Volume | 45 mL |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 hours |

| Product | (3-Bromo-2,6-difluorobenzaldehyde) |

| Molecular Weight of Product | 222.99 g/mol |

| Theoretical Yield | 0.99 g |

| Isolated Yield | 0.92 g |

| Percent Yield | 93% |

| Purity (by ¹H NMR) | >98% |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the Dess-Martin oxidation of (3-Bromo-2,6-difluorophenyl)methanol.

Reaction Scheme

Caption: Chemical transformation of the starting material to the product using Dess-Martin Periodinane.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. universalprint.org [universalprint.org]

- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 7. cs.gordon.edu [cs.gordon.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application of (3-Bromo-2,6-difluorophenyl)methanol in API Synthesis: A Focus on Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-2,6-difluorophenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. The unique substitution pattern of a bromine atom and two fluorine atoms on the phenyl ring offers several advantages in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This document outlines the application of a closely related scaffold, substituted 3-fluorophenyl methanol, in the synthesis of potential antiviral agents, drawing from patented research in the field.

While a direct synthesis of a currently marketed API from (3-Bromo-2,6-difluorophenyl)methanol is not prominently documented in publicly available literature, the synthetic principles are well-demonstrated in the development of new chemical entities. This application note will focus on the synthesis of substituted 3-fluorophenyl methanol compounds with demonstrated antiviral activity against human cytomegalovirus (HCMV), a significant pathogen, especially in immunocompromised individuals.[1] The protocols and data presented are based on the synthesis of compounds with a similar core structure, providing a relevant framework for the utilization of (3-Bromo-2,6-difluorophenyl)methanol in analogous synthetic strategies.

A Chinese patent (CN105294567A) discloses a series of substituted 3-fluorophenyl methanol compounds with significant antiviral activity.[2] These compounds are shown to be more effective and have a better safety profile compared to existing drugs like ganciclovir and valganciclovir for the treatment of cytomegalovirus infections.[2]

Experimental Protocols

The following protocols are adapted from the synthesis of a representative antiviral compound disclosed in patent CN105294567A, which utilizes a substituted 3-fluorophenyl methanol core.[2] These methods can be conceptually applied to syntheses starting from (3-Bromo-2,6-difluorophenyl)methanol.

Protocol 1: Reduction of a Benzoic Acid Precursor to a Phenylmethanol Derivative

This protocol describes the reduction of a substituted benzoic acid to the corresponding benzyl alcohol, a key step in forming the core scaffold.

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrogen gas

-

Diatomite

Procedure:

-

In a 1000 mL round-bottom flask, suspend 2 g of 10% palladium on carbon in a mixture of 300 mL of methanol and tetrahydrofuran.

-

To this suspension, add 30 g (190 mmol) of 3-fluoro-4-nitrobenzoic acid.

-

Fill the reaction system with hydrogen gas.

-

Stir the mixture at ambient temperature for 15 hours.

-

Upon completion of the reaction, filter the solution through diatomite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield a white solid.

-

The solid is dried in an oven to obtain the final product (Yield: 98.6%).[2]

Protocol 2: Synthesis of a Urea Derivative from a Phenylmethanol Scaffold

This protocol details the formation of a urea derivative, a common pharmacophore in drug candidates, starting from a functionalized phenylmethanol intermediate.

Materials:

-

(3-Fluoro-4-aminophenyl)methanol

-

Nonane isocyanate

-

Dry reaction vessel

-

Appropriate solvent (e.g., THF)

Procedure:

-

To a solution of (3-fluoro-4-aminophenyl)methanol in a suitable dry solvent, add nonane isocyanate dropwise at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired urea derivative.

Data Presentation

The following table summarizes the yield of a key intermediate in the synthesis of the antiviral compounds as described in the patent.

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 3-Fluoro-4-aminobenzoic acid | 3-Fluoro-4-nitrobenzoic acid | Reduction | 98.6 | [2] |

| 1-(2-(methylol)phenyl)imidazolidin-2-one | 3-(2-oxo-imidazolidin-1-yl)benzoic acid methyl ester | Reduction | 18.9 | [2] |

The patent also reports on the biological activity of the synthesized compounds, stating that their effectiveness against cytomegalovirus is significantly enhanced compared to valganciclovir and ganciclovir, with an improved safety profile and selectivity index.[2]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of antiviral agents based on the substituted 3-fluorophenyl methanol scaffold.

Caption: Generalized synthetic workflow for antiviral compounds.

Logical Relationship of Key Moieties

This diagram shows the logical relationship between the core scaffold and its functionalization in the context of developing antiviral agents.

Caption: Key structural components for antiviral activity.

References

Application Notes: (3-Bromo-2,6-difluorophenyl)methanol as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,6-difluorophenyl)methanol is a key chemical intermediate possessing a unique combination of reactive functional groups: a bromo substituent amenable to cross-coupling reactions, ortho-difluoro substitution that can influence conformation and metabolic stability, and a hydroxymethyl group that can be readily oxidized or otherwise functionalized. These characteristics make it an attractive starting material for the synthesis of complex molecules, particularly in the agrochemical industry. This document provides detailed application notes and protocols for the use of (3-Bromo-2,6-difluorophenyl)methanol as a building block in the synthesis of the novel fungicide, Pyraziflumid.

Application: Synthesis of the Fungicide Pyraziflumid

Pyraziflumid is a potent, broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It demonstrates excellent efficacy against a wide range of plant pathogenic fungi. The synthesis of Pyraziflumid can be strategically designed to utilize (3-Bromo-2,6-difluorophenyl)methanol as a key starting material for the construction of the crucial 3',4'-difluorobiphenyl-2-amine intermediate.

Quantitative Efficacy Data of Pyraziflumid

The fungicidal activity of Pyraziflumid has been extensively evaluated against various economically important plant pathogens. The following tables summarize key efficacy data.

Table 1: In Vitro Mycelial Growth Inhibition by Pyraziflumid

| Fungal Species | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0561 (±0.0263) | [1] |

| Botrytis cinerea | 0.004 | [2] |

| Corynespora cassiicola | 0.045 | [2] |

| Phoma lingam | <0.03 | [2] |

Table 2: Protective and Curative Activity of Pyraziflumid against Various Plant Diseases

| Disease | Host Plant | Activity Type | EC80 (mg a.i./L) | Reference |

| Gray Mold | Cucumber | Protective | 0.5 - 2 | [3] |

| Brown Rust | Wheat | Protective | 0.5 - 2 | [3] |

| Powdery Mildew | Barley | Protective | 2 - 10 | [3] |

Table 3: Succinate Dehydrogenase (SDH) Inhibition by Pyraziflumid

| Fungal Species | IC50 (nM) | Reference |

| Sclerotinia sclerotiorum | 1.1 - 10 | [4] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyraziflumid, like other SDHI fungicides, targets the mitochondrial respiratory chain in fungi. Specifically, it inhibits the activity of the succinate dehydrogenase enzyme (Complex II). This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By blocking the ubiquinone-binding site of the SDH enzyme, Pyraziflumid disrupts the electron flow, leading to a cessation of ATP production and ultimately causing fungal cell death.

Caption: Mechanism of action of Pyraziflumid as an SDHI fungicide.

Experimental Protocols

The following protocols outline a proposed synthetic route for Pyraziflumid starting from (3-Bromo-2,6-difluorophenyl)methanol.

Synthetic Workflow Overview

Caption: Proposed synthetic workflow for Pyraziflumid.

Step 1: Oxidation of (3-Bromo-2,6-difluorophenyl)methanol to 3-Bromo-2,6-difluorobenzaldehyde

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (3-Bromo-2,6-difluorophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-Bromo-2,6-difluorobenzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure aldehyde.

Step 2: Conversion of 3-Bromo-2,6-difluorobenzaldehyde to 3-Bromo-2,6-difluoroaniline

Materials:

-

3-Bromo-2,6-difluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Formic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure (via Oxime Formation and Beckmann Rearrangement):

-

Dissolve 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or pyridine.

-

Heat the mixture to reflux and monitor the reaction by TLC until the aldehyde is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting crude oxime, add a rearrangement catalyst such as polyphosphoric acid or triflic acid and heat to induce the Beckmann rearrangement.

-

After the rearrangement is complete (monitored by TLC), cool the mixture and carefully quench with water.

-

Basify the aqueous solution with NaOH to a pH > 10.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-2,6-difluoroaniline.

Step 3: Suzuki-Miyaura Coupling to form 3',4'-Difluorobiphenyl-2-amine

Materials:

-

3-Bromo-2,6-difluoroaniline

-

(3,4-Difluorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine 3-Bromo-2,6-difluoroaniline (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3',4'-difluorobiphenyl-2-amine.

Step 4: Amide Coupling to Synthesize Pyraziflumid

Materials:

-

3',4'-Difluorobiphenyl-2-amine

-

3-(Trifluoromethyl)pyrazine-2-carboxylic acid

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the coupling agent (1.1 eq) and the base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of 3',4'-difluorobiphenyl-2-amine (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Combine the organic layers, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford pure Pyraziflumid.[3][4]

Conclusion

(3-Bromo-2,6-difluorophenyl)methanol serves as a valuable and versatile starting material for the synthesis of the highly effective SDHI fungicide, Pyraziflumid. The synthetic route outlined in these application notes provides a clear pathway for researchers to access this important agrochemical. The provided quantitative data and mechanistic insights further underscore the potential of this building block in the development of novel crop protection agents. Careful optimization of each synthetic step is recommended to achieve high yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-Bromo-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions involving (3-Bromo-2,6-difluorophenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the reactive bromine atom and the unique electronic properties imparted by the two fluorine atoms and the hydroxymethyl group. The following sections detail experimental procedures for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Carbonylation, and Cyanation reactions.

General Considerations

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent. For (3-Bromo-2,6-difluorophenyl)methanol, the presence of the hydroxymethyl group may require protection in certain cases to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

(3-Bromo-2,6-difluorophenyl)methanol

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Toluene/Water (e.g., 10:1 v/v), degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add (3-Bromo-2,6-difluorophenyl)methanol (1.0 equiv), the arylboronic acid or ester, Pd(OAc)₂, SPhos, and K₃PO₄.

-